molecular formula C10H14Cl2N2O2 B2695304 Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride CAS No. 2344679-73-6

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride

Cat. No.: B2695304
CAS No.: 2344679-73-6
M. Wt: 265.13
InChI Key: JOEIHQKDMZYUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C10H12N2O2.2ClH. It is a derivative of naphthyridine, a heterocyclic compound containing two fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride typically involves the reaction of 3-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylate derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride include:

  • 1,5-Naphthyridine derivatives
  • 1,8-Naphthyridine derivatives
  • Pyridopyridines
  • Benzodiazines

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the ester and dihydrochloride groups. These structural features contribute to its unique chemical reactivity and potential biological activity .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEIHQKDMZYUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.